molecular formula C8H8N2O2S2 B8556783 2-Methyl-7-benzothiazolesulfonamide

2-Methyl-7-benzothiazolesulfonamide

Cat. No.: B8556783
M. Wt: 228.3 g/mol
InChI Key: XTGWWPQFCLFVJP-UHFFFAOYSA-N
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Description

2-Methyl-7-benzothiazolesulfonamide is a useful research compound. Its molecular formula is C8H8N2O2S2 and its molecular weight is 228.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-Methyl-7-benzothiazolesulfonamide exhibits notable antibacterial and antifungal properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Case Studies:

  • A study demonstrated that derivatives of benzothiazole, including this compound, showed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole moiety can enhance antibacterial efficacy, with electron-withdrawing groups increasing the activity against various bacterial strains .

Carbonic Anhydrase Inhibition

Another promising application of this compound lies in its role as an inhibitor of carbonic anhydrases, particularly isoforms associated with neuropathic pain.

Research Findings:

  • A study synthesized a library of benzothiazole derivatives, including this compound, and evaluated their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that specific substitutions on the benzothiazole ring could lead to enhanced selectivity and potency against hCA VII, a target for treating neuropathic pain .

Antifungal Applications

The compound has also been studied for its antifungal properties. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting essential enzymes.

Data Insights:

  • Research has shown that this compound can inhibit the growth of various fungi, suggesting its potential use in agricultural fungicides .

Agricultural Uses

In addition to its medicinal applications, this compound is being explored for its potential as a pesticide or fungicide in agriculture.

Application Overview:

  • The compound's ability to inhibit fungal growth makes it valuable for protecting crops from fungal infections. Its effectiveness against specific plant pathogens points to its utility in sustainable agriculture practices .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through several chemical pathways, which allow for structural modifications that may enhance its biological activity.

Synthetic Routes:

  • Various synthetic methods have been developed to produce this compound efficiently, focusing on optimizing yield and purity for research applications .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
2-EthylbenzothiazolesulfonamideSimilar benzothiazole structureEnhanced solubility
BenzothiazoleBasic structure without substituentsFound in various commercial products
6-Ethoxy-2-benzothiazolesulfonamideEthoxy group substitutionUsed in glaucoma treatment
2-ChlorobenzothiazolesulfonamideChlorine substitution at the 2-positionPotentially increased antibacterial activity
BenzothiadiazoleContains both sulfur and nitrogen heterocyclesBroader spectrum of biological activity

The unique methyl substitution pattern and sulfonamide group in this compound enhance its biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-7-sulfonamide

InChI

InChI=1S/C8H8N2O2S2/c1-5-10-6-3-2-4-7(8(6)13-5)14(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI Key

XTGWWPQFCLFVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.